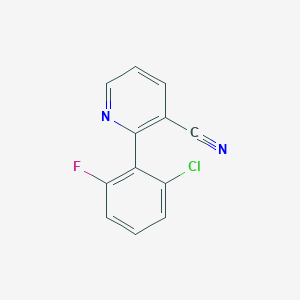

2-(2-Chloro-6-fluorophenyl)nicotinonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H6ClFN2 |

|---|---|

Molekulargewicht |

232.64 g/mol |

IUPAC-Name |

2-(2-chloro-6-fluorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H6ClFN2/c13-9-4-1-5-10(14)11(9)12-8(7-15)3-2-6-16-12/h1-6H |

InChI-Schlüssel |

XQCGYGMDYXBQIH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C=CC=N2)C#N)F |

Herkunft des Produkts |

United States |

Chemical Transformations and Reactivity Profiles of 2 2 Chloro 6 Fluorophenyl Nicotinonitrile and Its Analogs

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring in 2-(2-chloro-6-fluorophenyl)nicotinonitrile is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a characteristic feature of electron-deficient aromatic systems. masterorganicchemistry.comchemistrysteps.comlibretexts.org The presence of the electron-withdrawing nitrile group and the phenyl substituent enhances the electrophilicity of the pyridine ring, making it a target for nucleophiles. masterorganicchemistry.com

Common nucleophiles that can displace leaving groups on the pyridine ring include alkoxides, amines, and thiolates. The position of substitution is dictated by the location of a suitable leaving group, often a halogen, on the pyridine ring. For instance, in analogs where a halogen is present at the 4- or 6-position of the pyridine ring, nucleophilic attack is highly favored at these sites. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Pyridine Derivatives

| Starting Material | Nucleophile | Product | Reference |

| 2,4,6-Trinitrochlorobenzene | NaOH | 2,4,6-Trinitrophenol | libretexts.orgpressbooks.pub |

| p-Chloronitrobenzene | OH- | p-Nitrophenol | libretexts.org |

| o-Chloronitrobenzene | OH- | o-Nitrophenol | libretexts.org |

This table is for illustrative purposes and showcases general reactivity patterns of substituted aromatic rings.

Reactivity of the Nitrile Group: Hydrolysis, Reduction, and Cycloaddition Reactions

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. researchgate.netresearchgate.net

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orglumenlearning.comopenstax.orglibretexts.org The reaction typically proceeds through an amide intermediate. lumenlearning.comyoutube.com For example, heating this compound in the presence of a strong acid like hydrochloric acid or a strong base like sodium hydroxide (B78521) would yield the corresponding nicotinic acid derivative. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine. libretexts.orgthieme-connect.deorganic-chemistry.orgyoutube.comnih.govlibretexts.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., H2 with a palladium, platinum, or nickel catalyst). libretexts.orgthieme-connect.de This reaction provides a direct route to aminomethylpyridine derivatives.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. researchgate.netnih.govmdpi.comyoutube.com For instance, 1,3-dipolar cycloadditions with nitrile oxides can lead to the formation of five-membered heterocyclic rings like isoxazoles. nih.govmdpi.comyoutube.com

Transformations Involving the Chloro and Fluoro Substituents on the Phenyl Ring

The chloro and fluoro substituents on the phenyl ring can be modified through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed. mdpi.comnih.gov In these reactions, the aryl halide (in this case, the chloro or fluoro group) is reacted with an organoboron compound in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of substituents at the position of the halogen. While aryl chlorides are generally more reactive than aryl fluorides in such couplings, specialized catalytic systems have been developed to activate the strong carbon-fluorine bond. acs.orgnih.gov Nickel-catalyzed cross-coupling reactions also offer an efficient method for the transformation of aryl fluorides and chlorides. acs.org

Table 2: Examples of Cross-Coupling Reactions of Aryl Halides

| Aryl Halide | Coupling Partner | Catalyst System | Product | Reference |

| Aryl Fluoride | Aryl Grignard Reagent | NiCl2(dppp) | Unsymmetrical Biaryl | acs.org |

| Aryl Chloride | Arylsilatrane | Pd(OAc)2/XPhos | Unsymmetrical Biaryl | researchgate.net |

| Aryl Bromide/Chloride | N-trimethylsilylamine | Palladium catalyst | Triarylamine | researchgate.net |

This table provides examples of general cross-coupling reactions and does not represent specific reactions of the title compound.

Electrophilic and Radical Reactions of the Phenyl and Pyridine Moieties

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature. youtube.comrsc.org However, the phenyl ring can undergo electrophilic substitution reactions such as nitration and halogenation. organicchemistrytutor.comlibretexts.orgyoutube.commasterorganicchemistry.com The directing effects of the existing chloro, fluoro, and substituted pyridine groups will influence the position of the incoming electrophile. A kinetic study of the nitration of 2-phenylpyridine (B120327) showed that the reaction occurs on the conjugate acid of the molecule. rsc.org

Radical Reactions: Both the pyridine and phenyl rings can be susceptible to radical reactions. Radical-mediated intramolecular translocation of the cyano group has been observed in some systems. researchgate.net Additionally, photoredox catalysis can be used to facilitate radical couplings of cyanopyridine radical anions, enabling the functionalization of the pyridine ring. nih.gov

Functional Group Interconversions on the Nicotinonitrile Core

Functional group interconversions (FGI) are essential for modifying the nicotinonitrile core and synthesizing a variety of derivatives. ub.edufiveable.mesolubilityofthings.comimperial.ac.uk These transformations allow for the conversion of one functional group into another, expanding the synthetic utility of the parent molecule.

Key FGI reactions include:

Conversion of the nitrile group: As discussed in section 3.2, the nitrile can be converted to a carboxylic acid or a primary amine. researchgate.netresearchgate.net It can also be transformed into other nitrogen-containing heterocycles. researchgate.netchem-soc.si

Modification of substituents: The chloro and fluoro groups on the phenyl ring can be replaced with other functional groups via nucleophilic aromatic substitution or cross-coupling reactions. acs.orgnih.govresearchgate.netresearchgate.net

Reactions involving the pyridine nitrogen: The nitrogen atom of the pyridine ring can be N-oxidized, which can alter the reactivity of the ring system. rsc.org

Advanced Spectroscopic and Structural Characterization of 2 2 Chloro 6 Fluorophenyl Nicotinonitrile Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a detailed map of the molecular framework can be constructed.

While specific ¹H NMR data for 2-(2-chloro-6-fluorophenyl)nicotinonitrile is not widely available in the public domain, analysis of closely related structures, such as 2-chloro-6-nitrotoluene, provides insight into the expected chemical shifts and coupling patterns. chemicalbook.com The aromatic protons of the nicotinonitrile and the dichlorophenyl rings are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic systems and electron-withdrawing substituents.

The protons on the nicotinonitrile ring would likely appear as distinct multiplets, with their specific shifts and coupling constants (J-values) being influenced by the positions of the cyano and the substituted phenyl groups. Similarly, the protons on the 2-chloro-6-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Nicotinonitrile Ring Protons | 7.5 - 8.8 | m |

| Phenyl Ring Protons | 7.2 - 7.8 | m |

Note: This is a generalized prediction. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, the spectrum would show distinct signals for the carbons of the two aromatic rings and the nitrile carbon. The nitrile carbon (C≡N) is characteristically found in the range of 115-125 ppm. The carbons of the aromatic rings would appear between 110 and 160 ppm. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms (C-Cl and C-F) would show characteristic shifts and, in the case of C-F, coupling with the ¹⁹F nucleus.

Analysis of similar structures, like 2-chloro-6-nitrotoluene, supports the expected chemical shift ranges for substituted aromatic carbons. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C≡N | 117 - 122 |

| Aromatic C (Nicotinonitrile) | 120 - 155 |

| Aromatic C (Phenyl) | 115 - 165 (with C-F coupling) |

Note: This is a generalized prediction. Actual values may vary based on solvent and experimental conditions.

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. youtube.comresearchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to identify which protons are adjacent to each other on both the nicotinonitrile and the phenyl rings, helping to trace the connectivity of the proton spin systems. sdsu.eduuvic.ca

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduprinceton.edu By matching the proton signals to their attached carbons, it provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment process. sdsu.eduuvic.ca

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). sdsu.eduprinceton.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the nicotinonitrile and the 2-chloro-6-fluorophenyl rings. researchgate.netsdsu.edu

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of this compound, the IR spectrum would be expected to show several key absorption bands. The most prominent of these would be the sharp and strong absorption from the nitrile (C≡N) stretching vibration, typically appearing in the region of 2220-2260 cm⁻¹.

Other significant absorptions would include those for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (1400-1600 cm⁻¹), and the C-Cl and C-F stretching vibrations, which would appear in the fingerprint region (below 1400 cm⁻¹). Analysis of related nicotinonitrile researchgate.net and chloro-fluoro-phenyl compounds confirms these expected vibrational modes. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N | Stretching | 2220 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C/C=N | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (molecular formula C₁₂H₆ClFN₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly documented, the analysis of crystal structures of analogous nicotinonitrile derivatives provides valuable insights. wisdomlib.org

A crystallographic study would determine the dihedral angle between the planes of the nicotinonitrile and the 2-chloro-6-fluorophenyl rings, which is a key conformational feature. It would also provide precise measurements of all bond lengths and angles, confirming the covalent structure. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as π-π stacking between the aromatic rings or halogen bonding involving the chlorine and fluorine atoms. These non-covalent interactions are crucial in determining the solid-state properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For aromatic and heterocyclic compounds like this compound and its analogs, UV-Vis spectra primarily reveal information about π → π* and n → π* electronic transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands. The n → π* transitions, which are generally of lower energy and intensity, involve the promotion of an electron from a non-bonding (n) orbital, such as those on the nitrogen atom of the pyridine (B92270) ring or the nitrile group, to a π* antibonding orbital.

Detailed Research Findings

Research on the electronic absorption properties of nicotinonitrile derivatives indicates that their UV-Vis spectra are characterized by multiple absorption bands, primarily in the ultraviolet region. The positions and intensities of these bands are sensitive to the nature of the substituents on both the phenyl and pyridine rings, as well as the solvent used for analysis.

For instance, studies on various pyridine and nicotinonitrile derivatives have identified characteristic absorption bands in the 250 nm to 390 nm range, which are attributed to π → π* and n → π* transitions within the core structure. researchgate.net More specifically, investigations into acrylonitrile (B1666552) derivatives featuring pyridine and phenyl moieties have revealed the presence of distinct absorption peaks. Typically, these compounds exhibit three main absorbance bands: one in the 243–258 nm range, a second between 305–316 nm, and a third, often broader band, appearing in the 385–415 nm region. mdpi.com

The electronic spectra of these molecules are influenced by intramolecular charge transfer (ICT) between the electron-donating and electron-accepting parts of the molecule. The phenyl ring, depending on its substitution, can act as an electron-donating or-withdrawing group, influencing the electronic environment of the nicotinonitrile core. This modulation of the electronic structure directly impacts the energy of the π → π* and n → π* transitions. For example, in related 2-N-phenylamino-methyl-nitro-pyridine isomers, a broad absorption band has been observed in the 300–500 nm range, indicative of the complex electronic transitions occurring in such substituted pyridines. nih.gov

The solvent environment also plays a crucial role in the observed UV-Vis spectra. Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a common phenomenon for polar molecules like nicotinonitrile derivatives. Changes in solvent polarity can stabilize or destabilize the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima (λmax).

The table below summarizes the observed UV-Vis absorption data for a selection of nicotinonitrile and related derivatives, illustrating the typical absorption ranges for these classes of compounds.

Table 1: UV-Vis Absorption Data for Selected Nicotinonitrile Analogs and Related Compounds

| Compound Class | Solvent | Absorption Maxima (λmax, nm) | Transition Type | Reference |

| Phenyl-furo[2,3-b]pyridine derivative | Not Specified | ~280, ~340 | π → π* and n → π | researchgate.net |

| Acrylonitrile derivatives with pyridine and phenyl moieties | Various | 243–258 | π → π | mdpi.com |

| 305–316 | π → π | mdpi.com | ||

| 385–415 | ICT/π → π | mdpi.com | ||

| 2-N-phenylamino-methyl-nitro-pyridine isomers | Not Specified | 300-500 (broad) | π → π* and ICT | nih.gov |

Structure Activity Relationship Sar Studies of Nicotinonitrile Derivatives with Emphasis on 2 2 Chloro 6 Fluorophenyl Nicotinonitrile Scaffolds

Systematic Exploration of Substituent Effects on Biological Activity Profiles

The biological activity of nicotinonitrile derivatives is highly sensitive to the nature and position of substituents on the scaffold. SAR studies systematically explore how modifications to the chemical structure influence the biological and pharmacological profiles of these compounds. These modifications often involve changing functional groups on the aryl rings or the pyridine (B92270) core to modulate properties like lipophilicity, electronic distribution, and steric bulk. nih.govmdpi.com

In the context of anticancer activity, the introduction of various substituents on the aryl ring of 2-aryl nicotinonitrile derivatives has been shown to have a profound impact on their cytotoxicity against various cancer cell lines. researchgate.net For instance, studies on cyanopyridinone derivatives, which are structurally related to nicotinonitriles, revealed that modifications at the C4-aryl and C6-phenyl moieties significantly influence their Pim-1 kinase inhibitory activity. nih.gov The introduction of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), or electron-donating groups, like methoxy, can alter the electronic environment of the molecule, affecting its interaction with biological targets. nih.govmdpi.com

For example, in a series of substituted quinazolinones investigated as CDK9 inhibitors, the introduction of an iodine atom at position 6 and a thiophene (B33073) ring at position 2 resulted in a compound with an IC₅₀ value of 0.296 μM, demonstrating a significant improvement in potency. mdpi.com Similarly, for benzofuran-nicotinonitrile derivatives, the presence and position of substituents on the benzofuran (B130515) ring were critical for their antiproliferative activity against cell lines like HepG2, HCT-116, and MCF-7. researchgate.net

The following table summarizes representative SAR findings for various nicotinonitrile and related heterocyclic derivatives, illustrating the effect of different substituents on their anticancer activity.

These studies collectively highlight that a systematic exploration of substituents is a cornerstone of medicinal chemistry, allowing for the rational design of nicotinonitrile derivatives with enhanced biological profiles. researchgate.net The specific combination of chloro and fluoro substituents on the phenyl ring in 2-(2-Chloro-6-fluorophenyl)nicotinonitrile likely provides a unique electronic and steric profile that contributes to its activity, which can be further optimized through SAR studies.

Positional Isomerism and Stereochemical Influences on Activity

Positional isomerism, which concerns the location of substituents on a molecular scaffold, can dramatically alter a compound's properties. For example, studies on other heterocyclic systems have shown that the relative positions of functional groups can lead to significant differences in biological activity. nih.govrsc.org In a series of oxazolidinone derivatives, a linearly attached benzotriazole (B28993) substituent resulted in a more potent antibacterial agent compared to its angularly attached isomer. nih.govresearchgate.net For nicotinonitrile derivatives, changing the substitution pattern on the phenyl ring (e.g., moving the chloro and fluoro groups from the 2- and 6-positions to other positions like 3- or 4-) would likely result in isomers with different electronic distributions and steric hindrances, thereby altering their interaction with target proteins. nih.gov Even the position of the cyano group on the pyridine ring is definitive; as a 3-cyanopyridine, nicotinonitrile has a distinct electronic and chemical character compared to its 2- or 4-cyano isomers.

Stereochemistry, the three-dimensional arrangement of atoms, is also a critical determinant of biological function, particularly for chiral molecules. nih.govresearchgate.net While this compound itself is not chiral, derivatives can be. If a chiral center is introduced into the nicotinonitrile scaffold, the different enantiomers or diastereomers can exhibit vastly different activities. mdpi.com This is because biological targets, such as enzymes and receptors, are chiral environments, and they often interact preferentially with one stereoisomer over another. nih.gov Studies on neonicotinoid analogues, which share structural similarities with nicotinonitriles, have shown that the cis-configuration can be crucial for high bioactivity. mdpi.com For other classes of chiral compounds, it has been demonstrated that only isomers with a specific configuration (e.g., 5S, αS) display significant biological activity, which may be due to stereoselective uptake by cells or a better fit within the target's binding site. mdpi.comresearchgate.net

Therefore, both the precise placement of substituents (positional isomerism) and the 3D architecture (stereochemistry) are fundamental considerations in the design of nicotinonitrile-based therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov This approach is invaluable in medicinal chemistry for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern efficacy. nih.gov QSAR models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find the best-fitting equation that relates these descriptors to the observed biological activity. nih.gov

For nicotinonitrile and related scaffolds, QSAR studies have been successfully applied to guide the design of new inhibitors for various targets. nih.gov These models typically use descriptors that quantify physicochemical properties such as:

Electronic properties: (e.g., partial atomic charges, frontier orbital energies like HOMO and LUMO) which influence electrostatic and covalent interactions. mdpi.com

Steric properties: (e.g., molecular volume, surface area, molar refractivity) which describe the size and shape of the molecule and its impact on binding. nih.gov

Hydrophobicity: (e.g., LogP) which is critical for membrane permeability and hydrophobic interactions within a binding pocket. nih.gov

Topological indices: which describe molecular connectivity and branching. nih.gov

A QSAR study on nicotinamide (B372718) analogs as Bruton's tyrosine kinase (Btk) inhibitors successfully developed a predictive model that highlighted the importance of specific residues, such as Tyr551, as strategic targets for designing more potent inhibitors. nih.govresearchgate.net Similarly, a 2D-QSAR study on pyridine-3-carbonitrile (B1148548) derivatives as vasorelaxant agents generated a statistically significant model that helped in identifying the key structural requirements for their activity. rsc.org The quality of a QSAR model is assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good predictive power. mdpi.com

The following table provides examples of descriptors used and the statistical validation of QSAR models for related heterocyclic compounds.

By applying QSAR to a series of this compound derivatives, researchers can develop predictive models to guide the synthesis of new analogs with potentially superior biological activity, thereby accelerating the drug discovery process.

Ligand-Based and Structure-Based Design Principles for Nicotinonitrile Scaffolds

The design of novel therapeutic agents based on the nicotinonitrile scaffold often employs two complementary computational strategies: ligand-based design and structure-based design. researchgate.net These approaches leverage information about either known active molecules or the three-dimensional structure of the biological target to guide the creation of new, more effective compounds.

Ligand-Based Drug Design (LBDD) is utilized when the 3D structure of the biological target is unknown, but a set of molecules with known activity (ligands) is available. mdpi.com The primary goal is to identify common structural features, or pharmacophores, that are essential for biological activity. A pharmacophore model is a 3D arrangement of electronic and steric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for optimal molecular interactions with a specific target. mdpi.com Once a pharmacophore model is established for a series of active nicotinonitrile derivatives, it can be used as a template to screen virtual compound libraries to find new and structurally diverse molecules that fit the model, or to guide the modification of existing scaffolds to better match the pharmacophore. researchgate.net

Structure-Based Drug Design (SBDD) is a powerful approach employed when the 3D structure of the target protein (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or cryo-electron microscopy. nih.gov This method involves analyzing the target's binding site to design molecules that fit precisely and form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic bonds) with key amino acid residues. figshare.com Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand within a binding site and estimates the strength of the interaction. nih.gov

Nicotinonitrile derivatives have been successfully developed as kinase inhibitors using SBDD principles. nih.govacs.org For example, in the design of Pim-1 kinase inhibitors, docking studies were used to understand how nicotinonitrile derivatives bind to the enzyme's active site. nih.gov These studies revealed that specific substitutions could enhance binding affinity by forming additional interactions, such as a dimethyl amino group exploiting a negative electrostatic potential on the kinase surface. nih.gov Similarly, SBDD has guided the development of highly selective inhibitors for other kinases like PKD1 and NIK by exploiting subtle differences in their structures, such as the flexibility of the α-C-helix. nih.govfigshare.com These computational insights allow medicinal chemists to rationally modify the this compound scaffold to improve its potency and selectivity for a desired biological target.

Biological Target Identification and Mechanistic Studies of Nicotinonitrile Derivatives in Vitro Focus

Enzyme Inhibition Profiles in In Vitro Assays

In vitro studies have been instrumental in elucidating the enzymatic inhibition profiles of nicotinonitrile derivatives, with a particular focus on their potential as anti-cancer agents. These assays have identified several key enzyme targets, providing a foundation for understanding their mechanisms of action at a molecular level.

Kinase Inhibition (e.g., PIM Kinases, VEGFR-2, EGFR, Aurora Kinases, HDAC)

Nicotinonitrile derivatives have demonstrated inhibitory activity against a range of kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

PIM Kinases: The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases, a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3), are implicated in cell cycle progression and apoptosis inhibition. nih.gov Some nicotinonitrile-based compounds have been identified as potent, ATP-competitive inhibitors of PIM-1 and PIM-2. sigmaaldrich.comsigmaaldrich.com For instance, the pan-PIM kinase inhibitor TP-3654 shows selective activity, with a reported inhibition constant (Ki) of 5 nM for PIM1, 239 nM for PIM2, and 42 nM for PIM3. nih.gov Other inhibitors like PIM447 (LGH447) exhibit even greater potency with Ki values of 6, 18, and 9 pM for PIM1, PIM2, and PIM3, respectively. medchemexpress.com These findings highlight the potential of nicotinonitrile scaffolds in developing targeted therapies against cancers where PIM kinases are overexpressed. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Apatinib, a selective VEGFR-2 tyrosine kinase inhibitor, has been shown to suppress VEGF-stimulated endothelial cell migration and proliferation, thereby reducing neovascularization. nih.gov This inhibitory action is central to its anti-angiogenic effects.

Aurora Kinases: The Aurora kinase family, particularly Aurora A and B, are critical for the regulation of mitosis. auctoresonline.org Their upregulation is a common feature in many cancers, making them attractive therapeutic targets. auctoresonline.orgbioworld.com Novel pyrimidine-based Aurora A inhibitors have been developed that are more potent than existing drugs like alisertib (B1683940) in reducing the levels of oncoproteins such as c-MYC and N-MYC. nih.gov Furthermore, selective inhibitors of Aurora B have been developed and have shown to inhibit the growth of various cancer cell lines. bioworld.com The combination of Aurora kinase inhibitors with other targeted therapies is also being explored to overcome drug resistance. youtube.com

HDAC: Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression. nih.gov Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. uniroma1.it Certain nicotinonitrile-containing compounds have been investigated as HDAC inhibitors. For example, some pyridine-based hydroxamates and 2'-aminoanilides have shown selectivity for HDAC1 and HDAC3. uniroma1.it The development of isoform-selective HDAC inhibitors, particularly against HDAC6, is an active area of research due to a potentially better safety profile. nih.govnih.gov

Interactive Data Table: Kinase Inhibition Profile

| Compound/Inhibitor | Target Kinase | IC50/Ki | Reference |

|---|---|---|---|

| TP-3654 | PIM1 | 5 nM (Ki) | nih.gov |

| TP-3654 | PIM2 | 239 nM (Ki) | nih.gov |

| TP-3654 | PIM3 | 42 nM (Ki) | nih.gov |

| PIM447 (LGH447) | PIM1 | 6 pM (Ki) | medchemexpress.com |

| PIM447 (LGH447) | PIM2 | 18 pM (Ki) | medchemexpress.com |

| PIM447 (LGH447) | PIM3 | 9 pM (Ki) | medchemexpress.com |

| PIM1/2 Kinase Inhibitor VI | PIM1 | 150 nM (IC50) | sigmaaldrich.comsigmaaldrich.com |

| PIM1/2 Kinase Inhibitor VI | PIM2 | 20 nM (IC50) | sigmaaldrich.comsigmaaldrich.com |

| Apatinib | VEGFR-2 | Not Specified | nih.gov |

Other Enzyme Targets (e.g., Sulfide (B99878):quinone oxidoreductase, Acetylcholinesterase)

Beyond kinases, the inhibitory potential of nicotinonitrile derivatives extends to other enzyme classes.

Sulfide:quinone oxidoreductase (SQOR): SQOR is a mitochondrial enzyme that plays a role in the metabolism of hydrogen sulfide (H₂S), a cardioprotective signaling molecule. nih.govdrexel.edu Inhibition of SQOR is being explored as a therapeutic strategy for conditions like heart failure. nih.gov Structure-activity relationship studies have led to the identification of potent small-molecule inhibitors of human SQOR. nih.govdrexel.edu However, a 2-chloro substituent on the aryl ring of some derivatives was found to be detrimental to their inhibitory activity. nih.gov

Cellular Pathway Modulation Studies in Cell Lines

The anti-cancer effects of nicotinonitrile derivatives are often mediated through the modulation of critical cellular pathways, leading to the inhibition of cell proliferation and induction of cell death.

Apoptosis Induction Mechanisms (e.g., Caspase Activation, p53, Bax/Bcl-2 Expression, PARP Cleavage)

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects. Nicotinonitrile derivatives have been shown to induce apoptosis through various interconnected pathways.

Caspase Activation: Caspases are a family of proteases that execute the apoptotic process. The activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) is a hallmark of apoptosis. mdpi.com Studies have demonstrated that certain nicotinonitrile-containing compounds can induce the cleavage and activation of pro-caspase-9 and -3. nih.gov This activation is a critical step in the apoptotic cascade.

p53: The tumor suppressor protein p53 plays a central role in regulating cell cycle arrest and apoptosis in response to cellular stress. nih.gov While some anti-cancer agents rely on a functional p53 pathway, others can induce apoptosis in a p53-independent manner. nih.gov The role of p53 in the apoptosis induced by 2-(2-Chloro-6-fluorophenyl)nicotinonitrile specifically requires further investigation.

Bax/Bcl-2 Expression: The Bcl-2 family of proteins are key regulators of the intrinsic (mitochondrial) pathway of apoptosis. nih.gov The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a critical determinant of cell fate. nih.govnih.gov An increase in the Bax/Bcl-2 ratio favors the release of cytochrome c from the mitochondria, triggering the apoptotic cascade. nih.gov Some nicotinonitrile derivatives have been shown to modulate the expression of these proteins, thereby promoting apoptosis. nih.gov

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Its cleavage by activated caspases is a well-established marker of apoptosis. nih.gov The observation of PARP cleavage in cells treated with nicotinonitrile derivatives provides further evidence of apoptosis induction. nih.gov

Cell Cycle Arrest Analysis (e.g., G1, G2/M Phases)

In addition to inducing apoptosis, nicotinonitrile derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints.

G1 and G2/M Phases: The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes. Checkpoints at the G1/S and G2/M transitions prevent cells with damaged DNA from progressing through the cycle. Some nicotinonitrile derivatives have been found to induce cell cycle arrest at the G1 phase. Others cause a significant accumulation of cells in the G2/M phase. nih.govresearchgate.netresearchgate.net This arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.com For instance, some compounds have been shown to inhibit CDK1 activity and decrease the protein levels of Cyclin A and Cyclin B. nih.gov

Inhibition of Tubulin Polymerization

Microtubules, which are dynamic polymers of tubulin, are essential components of the mitotic spindle and play a crucial role in cell division. nih.gov Agents that interfere with tubulin polymerization can disrupt mitosis and lead to cell cycle arrest and apoptosis. While the direct effect of "this compound" on tubulin polymerization is not explicitly detailed in the provided context, the induction of G2/M arrest by related compounds suggests that this could be a potential mechanism of action. nih.govresearchgate.net

Receptor Binding and Agonist/Antagonist Activity in In Vitro Models

Adenosine (B11128) Receptor Antagonism (A1AR, A2AAR)

Nicotinonitrile derivatives have emerged as a significant class of compounds in the study of adenosine receptor antagonism. In vitro studies are fundamental in determining the binding affinity and selectivity of these compounds for different adenosine receptor subtypes, primarily the A1 (A1AR) and A2A (A2AAR) receptors.

A study focused on a series of 2-amino-3-cyanopyridine (B104079) compounds, which are structurally related to nicotinonitriles, demonstrated their potential as A2A adenosine receptor antagonists. nih.gov Through the use of a pharmacophore model, researchers synthesized novel compounds with a 2-amino nicotinonitrile core. nih.gov The findings from this research indicated that the inclusion of a furan (B31954) group was advantageous for achieving high affinity for the A2A adenosine receptor. nih.gov Two compounds from this series, LUF6050 and LUF6080, displayed particularly high affinity with Kᵢ values of 1.4 nM and 1.0 nM, respectively. nih.gov These compounds also showed reasonable selectivity over other adenosine receptor subtypes (A1, A2B, and A3). nih.gov The potent affinity of LUF6080 was further confirmed in a cAMP second messenger assay, where it demonstrated subnanomolar potency. nih.gov

In other research, N6-substituted adenosine analogues were synthesized and evaluated for their binding to A1 and A2A receptors. While these are not direct nicotinonitrile derivatives, the study of their structure-activity relationships provides insights into the requirements for receptor binding. nih.gov For instance, certain analogues with a 2-chloro substituent showed high affinity for the A1 receptor, with Kᵢ values in the low nanomolar range. nih.gov

These in vitro binding assays are critical for identifying lead compounds and understanding the structural features necessary for potent and selective adenosine receptor antagonism.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation (e.g., α4β2 subtype)

The nicotinonitrile scaffold is an integral part of various molecules that modulate the function of nicotinic acetylcholine receptors (nAChRs), with the α4β2 subtype being a prominent target due to its prevalence in the brain and its role in nicotine (B1678760) addiction and various neurological disorders. nih.govnih.govmdpi.com In vitro studies are essential for characterizing the interaction of these compounds with nAChR subtypes, determining whether they act as agonists, antagonists, or allosteric modulators. nih.govnih.gov

Positive allosteric modulators (PAMs) of the α4β2 nAChR are of particular interest as they can enhance the receptor's response to the endogenous agonist, acetylcholine, offering a potential therapeutic strategy with fewer side effects than direct agonists. nih.govnih.gov While direct studies on "this compound" are not detailed in the provided results, research on related structures provides valuable insights. For example, 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues have been synthesized and shown to have high affinity for the α4β2-nAChR, acting as antagonists at this and other nAChR subtypes. nih.govnih.gov One such analogue, 5g (a 4-carbamoylphenyl derivative), demonstrated high selectivity for the α4β2-nAChR over α3β4- and α7-nAChRs. nih.govnih.gov

The following table summarizes the in vitro activity of some nAChR modulators:

| Compound | Receptor Subtype | Activity | Reference |

| 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine (5a) | α4β2-nAChR | Competitive Antagonist | nih.gov |

| 4-carbamoylphenyl analogue (5g) | α4β2-nAChR | Selective Antagonist | nih.govnih.gov |

| dFBr | α4β2-nAChR | Potentiator (PAM) | nih.gov |

These findings highlight the diverse modulatory effects that nicotinonitrile-related structures can have on nAChR function, paving the way for the development of novel therapeutic agents.

Mechanisms of Antimicrobial and Antiviral Activity in In Vitro Studies

Nicotinonitrile derivatives have demonstrated a wide range of antimicrobial and antiviral activities in various in vitro settings. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com The mechanisms underlying these activities often involve the inhibition of crucial microbial enzymes or interference with viral life cycle processes.

Antimicrobial Activity:

A study on newly synthesized 2-Methoxy- and 2-Amino-nicotinonitrile derivatives revealed their potential as antimicrobial agents. researchgate.net These compounds were tested in vitro against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The presence of different aryl substituents on the nicotinonitrile core influenced the antimicrobial spectrum and potency. researchgate.net Another class of compounds, fluoroquinolone derivatives bearing a pyrazolopyridine moiety (which can be considered a fused nicotinonitrile system), has been shown to exhibit potent antibacterial activity. mdpi.com These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. mdpi.com One derivative, 8f, was found to be significantly more potent than reference drugs like ciprofloxacin (B1669076) against certain strains of methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Antiviral Activity:

The antiviral potential of nicotinonitrile-related structures has also been explored. Glycyrrhizin nicotinate (B505614) derivatives, which are acylated with nicotinic acid, have been investigated for their activity against HIV-1 and SARS-CoV-2. nih.govresearchgate.netmdpi.com A multi-component mixture named Glycyvir was shown to inhibit SARS-CoV-2 replication in vitro with an IC₅₀ of 2-8 μM, comparable to the antiviral drug Remdesivir. nih.govresearchgate.netmdpi.com It also demonstrated inhibitory activity against HIV pseudoviruses, with evidence suggesting that it interferes with the virus's entry into the host cell. nih.govresearchgate.net Another study highlighted the antiviral activity of isoimperatorin, a natural furanocoumarin, against various influenza A virus strains in vitro. frontiersin.org The mechanism was linked to the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. frontiersin.org

The following table summarizes the in vitro antimicrobial and antiviral activities of some nicotinonitrile-related compounds:

| Compound/Derivative | Target Organism | Mechanism of Action | Reference |

| 2-Methoxy/Amino-nicotinonitriles | Bacteria, Fungi | Not specified | researchgate.net |

| Fluoroquinolone-pyrazolopyridine hybrids | Bacteria (Gram-positive/negative) | Inhibition of DNA gyrase/topoisomerase IV | mdpi.com |

| Glycyvir (Glycyrrhizin nicotinate) | SARS-CoV-2, HIV-1 | Inhibition of replication, Interference with viral entry | nih.govresearchgate.netmdpi.com |

| Isoimperatorin | Influenza A Virus | Inhibition of neuraminidase | frontiersin.org |

Evaluation of Antioxidant Mechanisms in In Vitro Systems

The antioxidant properties of nicotinonitrile derivatives are a subject of ongoing research, with various in vitro assays being employed to evaluate their ability to counteract oxidative stress. mdpi.comresearchgate.netsphinxsai.comnih.govscispace.com These assays typically measure the capacity of a compound to scavenge free radicals or chelate pro-oxidant metal ions.

Commonly used in vitro antioxidant assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.comresearchgate.netsphinxsai.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the pre-formed ABTS radical cation. researchgate.netsphinxsai.comnih.gov

Ferric Reducing Antioxidant Power (FRAP) assay: This assay measures the ability of a compound to reduce a ferric-tripyridyltriazine complex to its ferrous form, which has an intense blue color. researchgate.netnih.gov

Cellular Antioxidant Activity (CAA) assay: This method uses cultured cells to assess the antioxidant activity of a compound in a more biologically relevant environment. mdpi.comsphinxsai.com It often involves exposing the cells to an oxidizing agent and measuring the protective effect of the antioxidant.

While specific data for "this compound" was not found in the search results, the general principles of these assays are applicable to the evaluation of any nicotinonitrile derivative. The antioxidant capacity of these molecules is intrinsically linked to their chemical structure, including the nature and position of substituents on the nicotinonitrile ring system.

Investigation of Anti-inflammatory Mechanisms in In Vitro Models

In vitro models are crucial for elucidating the anti-inflammatory mechanisms of nicotinonitrile derivatives. researchgate.netnih.govresearchgate.netmdpi.comnih.gov These studies often utilize cell lines, such as murine macrophages (e.g., RAW 264.7), stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory response. nih.govresearchgate.netnih.gov

The anti-inflammatory effects of these compounds are typically assessed by measuring their ability to inhibit the production of key inflammatory mediators, including:

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. nih.govnih.gov

Prostaglandins (e.g., PGE₂): These are produced by the action of cyclooxygenase (COX) enzymes and are major contributors to inflammation and pain. nih.govmdpi.com

Pro-inflammatory Cytokines: These include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which play central roles in orchestrating the inflammatory response. nih.govmdpi.comnih.gov

Studies on various compounds, including extracts from Chlorella vulgaris and Montanoa grandiflora, have demonstrated the inhibition of these inflammatory mediators in vitro. nih.govresearchgate.netnih.gov For instance, extracts of Chlorella vulgaris were shown to significantly reduce the production of NO, PGE₂, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells. nih.govresearchgate.net Similarly, pyrimidine-5-carbonitrile hybrids have been designed and evaluated as selective COX-2 inhibitors, a key target for anti-inflammatory drugs. researchgate.net Some of these hybrids exhibited potent anti-inflammatory activity and a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

The following table presents data on the in vitro anti-inflammatory activity of certain compounds:

| Compound/Extract | Cell Line | Inhibited Mediators | Reference |

| Chlorella vulgaris extract | RAW 264.7 | NO, PGE₂, TNF-α, IL-6 | nih.govresearchgate.net |

| Montanoa grandiflora extract | Murine macrophages | TNF-α, IL-1β, IL-6, NO, H₂O₂ | nih.gov |

| Pyrimidine-5-carbonitrile-coumarin hybrid (compound 200) | N/A | COX-2 (IC₅₀ = 0.043 µM) | researchgate.net |

| Pyrimidine-5-carbonitrile-oxadiazole hybrid (compound 54) | N/A | COX-2 (IC₅₀ = 0.081 µM) | researchgate.net |

These in vitro studies provide valuable insights into the molecular mechanisms by which nicotinonitrile derivatives and related compounds can exert their anti-inflammatory effects, highlighting their potential as novel therapeutic agents for inflammatory diseases.

Multi-Targeting Potential of Nicotinonitrile Hybrid Molecules

The development of hybrid molecules that incorporate the nicotinonitrile scaffold is a burgeoning area of research aimed at creating multi-targeting agents. nih.govnih.govbenthamscience.com This strategy, often referred to as molecular hybridization, involves covalently linking two or more pharmacophores to generate a single molecule with the ability to interact with multiple biological targets. nih.govnih.gov This approach holds significant promise for the treatment of complex multifactorial diseases like cancer, where targeting a single pathway is often insufficient. nih.gov

The rationale behind designing multi-target drugs is to achieve enhanced efficacy, overcome drug resistance, and potentially reduce side effects compared to combination therapies with separate drugs. nih.gov The nicotinonitrile moiety, with its versatile chemical nature and established biological activities, serves as an excellent building block for the creation of such hybrid molecules.

Examples of this approach include:

Quinone-Benzocaine Hybrids: While not directly containing a nicotinonitrile, the principle of molecular hybridization is well-illustrated. These hybrids were designed as potential anticancer agents, and some showed significant growth inhibition in breast cancer cell lines. nih.gov

Hybrid NSAIDs: Researchers have designed hybrid compounds by linking the structural units of non-steroidal anti-inflammatory drugs (NSAIDs) with other heterocyclic rings to create multi-targeted anticancer agents. benthamscience.com

Nicotinonitrile Hybrids for Cancer: Novel nicotinonitrile derivatives bearing imino moieties have been synthesized and shown to possess antiproliferative activity through the inhibition of tyrosine kinases and induction of apoptosis. nih.gov This demonstrates the potential of nicotinonitrile hybrids to target multiple pathways involved in cancer progression.

The design of these multi-target molecules often relies on in silico methods like molecular docking to predict their binding to various protein targets. benthamscience.com The ultimate goal is to develop a single chemical entity that can modulate multiple disease-relevant pathways, leading to a more effective therapeutic outcome.

Emerging Applications of Nicotinonitrile Compounds in Materials Science and Industrial Chemistry

Development of Nicotinonitrile-Based Electrical and Optical Materials

The unique electronic properties of the nicotinonitrile scaffold have positioned it as a promising candidate for the development of advanced electrical and optical materials. While research on 2-(2-Chloro-6-fluorophenyl)nicotinonitrile itself is specific, the broader class of nicotinonitrile and cyanopyridine derivatives has shown significant promise in applications such as organic light-emitting diodes (OLEDs) and non-linear optics.

Researchers have reported on molecular architectures incorporating nicotinonitrile derivatives for use as thermally activated delayed fluorescence (TADF) emitters. These materials are crucial for creating high-performance OLEDs. The design of these emitters often involves a donor-acceptor structure to facilitate efficient TADF emission by minimizing the energy gap between the singlet and triplet states, leading to enhanced reverse intersystem crossing efficiency researchgate.net. OLEDs that utilize asymmetric nicotinonitrile derivatives as emitters have demonstrated high external quantum efficiencies in the greenish-blue and green emission spectra researchgate.net.

Furthermore, conjugated polymers that feature a cyanopyridine backbone have been synthesized and investigated for their electrochemical and optical properties. These materials exhibit good thermal stability and show promising fluorescence emission in various solvents researchgate.net. Studies on such polymers have revealed low electrochemical band gaps and significant two-photon absorption coefficients, making them suitable for various optical applications researchgate.net. The inherent charge-transport and luminescent characteristics of these pyridine-based structures underscore their potential in the broader field of organic electronics mdpi.com. The investigation into cyanopyridine derivatives has also highlighted their potential as non-linear optical materials, which are essential for technologies like optical data storage and processing mdpi.com.

Nicotinonitrile Derivatives as Corrosion Inhibitors: Mechanistic Insights

Nicotinonitrile derivatives have emerged as highly effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the acidic medium.

The primary mechanism of inhibition involves the adsorption of the nicotinonitrile molecules onto the steel surface. This process is influenced by the molecular structure of the inhibitor, the charge on the molecule, and the nature of the metal surface mdpi.com. The presence of heteroatoms such as nitrogen, oxygen, and sulfur, along with π-electrons in the aromatic rings, facilitates strong adsorption researchgate.netnih.gov. This adsorption can occur through both physical (electrostatic) and chemical (covalent bond formation) interactions mdpi.comresearchgate.netmdpi.com.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have provided detailed insights into the inhibitory action. Potentiodynamic polarization data frequently reveal that nicotinonitrile derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a more pronounced effect on the cathodic process researchgate.netmdpi.com. EIS analysis shows an increase in charge transfer resistance upon the addition of the inhibitor, which confirms the formation of an insulating protective layer on the metal surface researchgate.netmdpi.com.

The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the steel researchgate.netmdpi.comresearchgate.net. Thermodynamic parameters calculated from these studies indicate that the adsorption process is spontaneous mdpi.com.

Quantum chemical calculations using Density Functional Theory (DFT) have further elucidated the inhibition mechanism at a molecular level. These theoretical studies correlate the molecular structure of the inhibitors with their performance. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and dipole moment are calculated to predict the reactivity and adsorption capabilities of the molecules mdpi.comeurjchem.com. DFT studies confirm that the heteroatoms (N, O, S) in the inhibitor molecules are the primary sites for interaction, donating electrons to the vacant d-orbitals of the iron atoms on the steel surface to form strong coordinate bonds researchgate.netmdpi.comeurjchem.com. This charge transfer from the inhibitor to the metal surface is a key aspect of the chemisorption process mdpi.com.

Below is a table summarizing the research findings on the corrosion inhibition performance of various nicotinonitrile derivatives.

| Inhibitor | Concentration | Medium | Method | Inhibition Efficiency (%) | Reference |

| 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile (ATN) | 0.33 mM | 1 M HCl | Weight Loss | 95.23 | researchgate.net |

| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMN) | 0.33 mM | 1 M HCl | Weight Loss | 97.14 | researchgate.net |

| 6-[5-(4-Methoxyphenyl) furan-2-yl] nicotinonitrile | 21 µM | 1 M HCl | EIS | 84.8 | researchgate.net |

| N′-(4-hydroxy-3-methoxybenzylidene) nicotinohydrazide | 5x10⁻⁴ M | 1 M HCl | Weight Loss | 97 | mdpi.com |

Utility of Nicotinonitriles as Synthetic Intermediates for Complex Molecular Architectures

The this compound structure is a valuable scaffold in organic synthesis, serving as a versatile intermediate for the construction of more complex, polyfunctional molecules. The reactivity of the chloro and cyano groups on the pyridine (B92270) ring allows for a variety of chemical transformations.

The chlorine atom at the 2-position of the pyridine ring is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions nih.govnih.govmdpi.commdpi.com. This is due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the cyano group, which activates the ring towards attack by nucleophiles. This reactivity allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alcohols, and thiols, thereby enabling the introduction of diverse functional groups and the extension of the molecular framework. The SNAr mechanism involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the leaving group is expelled nih.govmdpi.com.

This synthetic utility is crucial for creating libraries of compounds for various applications, including pharmaceuticals and materials science. For example, the reaction of 2-chloronicotinonitrile derivatives with different nucleophiles is a key step in the synthesis of various biologically active compounds and functional materials researchgate.net. The ability to readily modify the nicotinonitrile core makes it an attractive building block for medicinal chemistry and drug discovery programs, where structural diversity is essential for optimizing biological activity.

The cyano group itself can also be transformed into other functional groups, such as amides, carboxylic acids, or amines, further expanding the synthetic possibilities. This dual reactivity of the chloro and cyano substituents makes compounds like this compound powerful tools for synthetic chemists aiming to build intricate molecular architectures with tailored properties.

Future Research Directions and Advanced Methodologies in Nicotinonitrile Chemistry

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to redefine the landscape of chemical synthesis, particularly for complex molecules such as 2-(2-Chloro-6-fluorophenyl)nicotinonitrile. nih.gov Computer-aided synthesis planning (CASP) tools, powered by sophisticated algorithms, are increasingly utilized to navigate the intricate pathways of organic synthesis. nih.gov These systems can propose novel retrosynthetic routes by analyzing vast reaction databases, potentially uncovering more efficient and economical methods for producing nicotinonitrile derivatives.

ML models can be trained to predict reaction outcomes, including yields and side products, under various conditions. This predictive power minimizes the need for extensive trial-and-error experimentation, thereby accelerating the development cycle. nih.gov For instance, algorithms can be developed to group similar reaction suggestions, allowing chemists to efficiently explore unique disconnection strategies. nih.gov Furthermore, AI can assist in scoring the "synthesizability" of novel, computationally designed molecules, ensuring that theoretical designs are practically achievable in the laboratory. nih.gov This data-driven approach is a key component of the design-make-test-analyze cycle in modern medicinal chemistry. nih.gov

Exploration of Novel Catalytic Systems for Greener Nicotinonitrile Production

A significant thrust in modern chemical synthesis is the development of sustainable and environmentally benign processes. Research into novel catalytic systems for the production of nicotinonitriles is at the forefront of this "green chemistry" movement. mdpi.comnih.gov Scientists are actively exploring alternatives to traditional heavy metal catalysts, focusing on earth-abundant metals and innovative catalytic architectures.

Recent breakthroughs include the development of a new class of catalysts featuring two metal cores of copper ions, which have demonstrated increased efficiency, higher yields, and a carbon footprint up to 10 times lower than conventional catalysts in cross-coupling reactions. sciencedaily.com These catalysts are also recoverable and reusable, which significantly reduces waste and the risk of metal contamination in the final products. sciencedaily.com Other green approaches being investigated for the synthesis of nitrogen-containing heterocycles include the use of recyclable solid acid catalysts, solvent-free reaction conditions, and activation methods like microwave irradiation to reduce reaction times and energy consumption. nih.gov The development of magnetic H-bond catalysts and porous metal-organic frameworks (MOFs) also represents a promising frontier, offering high activity under mild and green conditions for nicotinonitrile synthesis. researchgate.net

Table 1: Comparison of Catalytic Approaches for Greener Synthesis

| Catalytic System | Key Features | Potential Advantages for Nicotinonitrile Production |

| Dual Copper-Core Catalysts | Two metal cores for enhanced reactivity; recoverable and reusable. | Increased yield, higher efficiency, significantly lower carbon footprint, reduced metal contamination. sciencedaily.com |

| Metal-Organic Frameworks (MOFs) | Porous structure, high catalytic activity. | Can perform reactions under mild and environmentally friendly conditions; catalyst is recyclable. researchgate.net |

| Magnetic Nanoparticle Catalysts | Magnetic core for easy separation and recovery. | Simplifies catalyst recycling and product purification. researchgate.net |

| Solid Acid Catalysts | Reusable solid materials, often used in solvent-free conditions. | High atom economy, reduced toxic waste, suitable for microwave-assisted synthesis. nih.gov |

| Photocatalysts | Uses visible light as an energy source. | Mild reaction conditions (ambient temperature), use of a sustainable energy source. nih.gov |

Discovery of Unprecedented Chemical Transformations and Reactivity Patterns

While the core reactivity of the nicotinonitrile scaffold is understood, there is ongoing research to uncover novel chemical transformations. The functional groups present in this compound—the chloro, fluoro, and nitrile moieties—offer multiple sites for chemical modification. The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Future research will likely focus on developing novel C-H activation methods to directly functionalize the pyridine and phenyl rings, bypassing the need for pre-functionalized starting materials and improving atom economy. Exploring the reactivity of the nitrile group beyond its typical conversion to amines or carboxylic acids could lead to new cyclization strategies for building more complex heterocyclic systems. The interplay of the electron-withdrawing nitrile group and the halogen substituents creates a unique electronic profile that could be exploited to discover unprecedented reactivity patterns under specific catalytic conditions.

Application of Advanced Computational Methodologies for Predictive Modeling and Design

Advanced computational methods are indispensable tools for modern chemical research, enabling the predictive modeling and rational design of novel molecules and reaction pathways. acs.org Molecular docking simulations, for example, can be used to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. acs.org This computational screening allows researchers to prioritize the synthesis of compounds with the highest predicted activity, saving considerable time and resources.

Computational chemistry can also elucidate reaction mechanisms. By modeling the energy profiles of potential reaction pathways, scientists can understand why certain products are formed and how to optimize conditions to favor the desired outcome. These theoretical insights are crucial for designing novel catalysts and for predicting the reactivity of new substrates. This synergy between computational prediction and experimental work accelerates the discovery of new chemical entities and processes. acs.org

Interdisciplinary Approaches in Nicotinonitrile Research, Bridging Synthesis, Computation, and Biological Exploration

The future of nicotinonitrile chemistry lies in the convergence of multiple scientific disciplines. An integrated approach that combines organic synthesis, computational modeling, and biological evaluation creates a powerful cycle of innovation. In this paradigm, computational chemists can design novel derivatives of this compound with potentially enhanced biological activity.

Synthetic chemists then bring these designs to life in the laboratory, developing efficient and scalable routes for their production. Subsequently, these new compounds are tested by biologists to assess their actual effects in relevant assays. The experimental data from these biological studies are then fed back to the computational team to refine their predictive models. This iterative, interdisciplinary loop—bridging the gap between in silico design, practical synthesis, and biological testing—is essential for accelerating the discovery of new therapeutic agents and functional materials derived from the nicotinonitrile scaffold.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chloro-6-fluorophenyl)nicotinonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including pyridine ring formation, halogenation, and functional group introduction. Key steps include:

- Halogenation : Chlorine and fluorine groups are introduced via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

- Nitrile Formation : A cyano group is added using reagents like CuCN or KCN under controlled temperatures (80–120°C) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while temperature gradients (e.g., reflux at 80°C for 12 hours) improve yields .

Q. Example Reaction Table

| Reagent | Conditions | Product Yield | Source |

|---|---|---|---|

| Piperidine/DMF | 80°C, 12 h | 72% | |

| NaOMe/Ethanol | Reflux, 6 h | 65% |

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR (e.g., DMSO-d6 solvent) confirm structural assignments, such as aromatic proton environments and nitrile group presence .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 55.04° between naphthyl and pyridyl groups) and hydrogen-bonding networks stabilizing crystal structures .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 317.09 g/mol) and isotopic patterns .

Q. How does the compound’s solubility influence experimental design?

Solubility data for this compound are limited, but analogs suggest:

- Polar Solvents : DMSO or DMF for dissolution in biological assays.

- Nonpolar Media : Hexane/ethyl acetate mixtures for chromatographic purification .

Note: Pre-experiment solubility screening in target solvents is advised to avoid precipitation issues.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of its functional groups?

- Electron-Withdrawing Effects : The trifluoromethyl group activates the pyridine ring for nucleophilic substitution via a two-step addition-elimination process, favoring displacement of chloride .

- Nitrile Reactivity : The cyano group participates in cycloaddition reactions (e.g., Huisgen click chemistry) or serves as a precursor for amidoxime synthesis .

- Aromatic Interactions : Chlorine and fluorine substituents influence π-π stacking in crystal lattices and receptor binding in bioactivity studies .

Q. How can crystallography data guide the design of derivatives with enhanced bioactivity?

- Dihedral Angle Modulation : Adjusting substituent positions (e.g., altering fluorine vs. chlorine placement) impacts molecular planarity and binding to enzyme active sites .

- Hydrogen Bonding : Intermolecular N–H⋯N and C–H⋯N interactions (observed in X-ray structures) can be exploited to improve stability in drug formulations .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-Response Profiling : Test compound efficacy across a concentration gradient (e.g., 1 nM–100 μM) to identify non-linear effects.

- Off-Target Screening : Use kinase inhibition assays (e.g., ADP-Glo™) to rule out non-specific interactions .

- Metabolic Stability : Assess hepatic microsome stability to differentiate intrinsic vs. metabolism-dependent activity .

Q. How can computational methods predict its applications in material science?

- DFT Calculations : Model electron density maps to predict charge transport properties for organic semiconductor applications.

- Molecular Dynamics (MD) : Simulate interactions with polymers to design stable composites .

- QSAR Modeling : Correlate substituent electronegativity (Cl, F) with antimicrobial potency using training datasets .

Methodological Considerations Table

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.